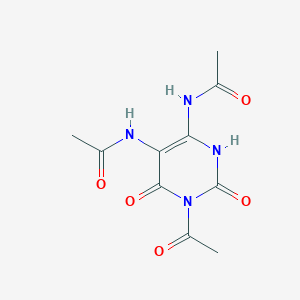
N,N'-(1-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)diacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N,N’-(1-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)diacetamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate amines with acylating agents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
化学反应分析
N,N’-(1-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N,N’-(1-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)diacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用机制
The mechanism of action of N,N’-(1-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)diacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
N,N’-(1-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)diacetamide can be compared with other pyrimidine derivatives such as:
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine: Known for its use in pharmaceuticals.
1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine: Used in the synthesis of various organic compounds.
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Studied for its biological activities.
The uniqueness of N,N’-(1-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)diacetamide lies in its specific structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
873376-13-7 |
|---|---|
分子式 |
C10H12N4O5 |
分子量 |
268.23 g/mol |
IUPAC 名称 |
N-(6-acetamido-3-acetyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C10H12N4O5/c1-4(15)11-7-8(12-5(2)16)13-10(19)14(6(3)17)9(7)18/h1-3H3,(H,11,15)(H,12,16)(H,13,19) |
InChI 键 |
XDHPKUOGEKTXQM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(NC(=O)N(C1=O)C(=O)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


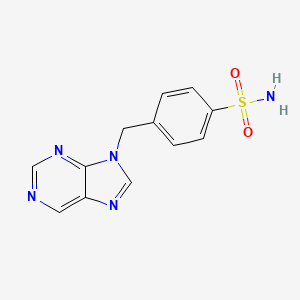
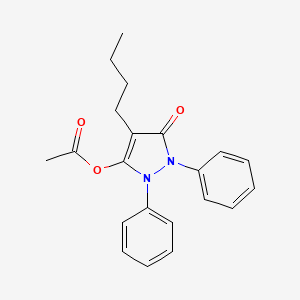
![4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12923729.png)
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)

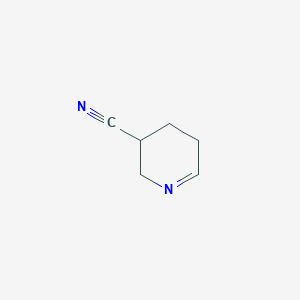
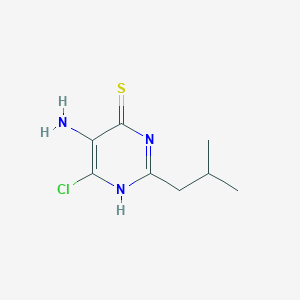
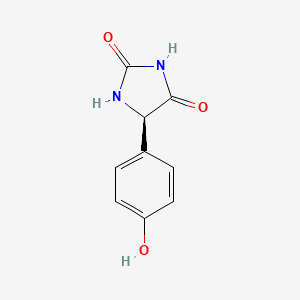
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
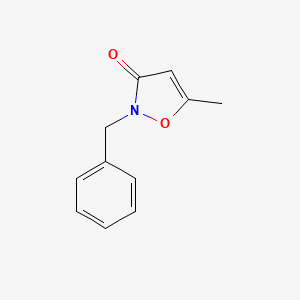
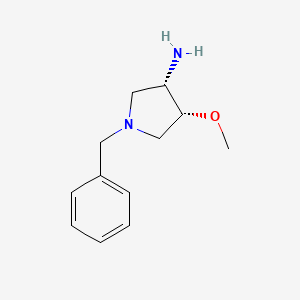
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
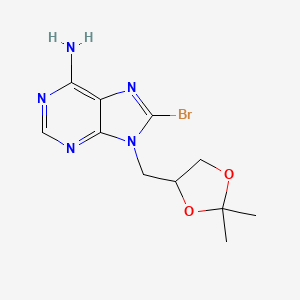
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
